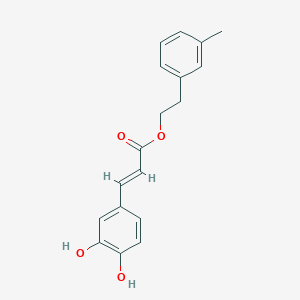

CAFFEIC ACID, 3-METHYL PHENETHYL ESTER

Description

Historical Perspectives and Discovery in Natural Product Research

The journey into understanding compounds like caffeic acid, 3-methyl phenethyl ester begins with the study of natural remedies. Historically, propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, has been used in traditional medicine for its various therapeutic properties. nih.govquora.com Scientific investigation into the chemical constituents of propolis led to the identification of Caffeic Acid Phenethyl Ester (CAPE) as one of its major biologically active components. mdpi.commdpi.com

Grunberger and colleagues first identified CAPE from honeybee hive propolis in 1988. mdpi.comnih.gov This discovery was a significant milestone, as it provided a specific chemical entity to which many of the observed biological effects of propolis could be attributed. mdpi.com CAPE is formed by the esterification of caffeic acid and phenethyl alcohol. mdpi.com The content of CAPE can vary significantly in propolis from different geographical regions; for instance, propolis from China has been found to have a high concentration of CAPE, whereas it is virtually absent in Brazilian propolis. mdpi.comnih.gov

Following the isolation and identification of CAPE, research expanded to other natural sources. While CAPE itself is primarily associated with propolis, other caffeic acid esters, such as chlorogenic acid (an ester of caffeic acid and quinic acid), are widespread throughout the plant kingdom and were identified as early as 1932. wikipedia.orgwikipedia.org The discovery of this class of compounds in natural products, particularly CAPE in propolis, laid the foundational groundwork for further chemical and biological investigations. The potent activities observed for CAPE spurred chemists to synthesize this and other related esters to enable more extensive research and to overcome the limitations and variability of isolating them from natural sources. mdpi.comresearchgate.net The first chemical synthesis of CAPE was reported in 1988, the same year as its discovery in nature. mdpi.comresearchgate.net

Academic Significance and Research Landscape of Caffeic Acid Phenethyl Ester Analogues

The academic and research interest in CAPE and its analogues, including this compound, surged after its identification as a potent bioactive molecule. nih.govnih.gov A vast body of scientific literature has since documented its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory properties. nih.govwikipedia.orgnih.gov This broad spectrum of activity has made CAPE a subject of intense investigation in various fields, from oncology to neurobiology. nih.govmdpi.com

The significant biological potential of the naturally occurring CAPE prompted a logical and scientifically driven progression: the synthesis and evaluation of its structural analogues. mdpi.com The goal of creating analogues like this compound is often to enhance activity, improve stability and bioavailability, or to better understand the structure-activity relationship—that is, how specific parts of the molecule contribute to its biological effects. mdpi.comnih.gov

The research landscape for CAPE analogues is characterized by systematic modifications of its chemical structure. These modifications fall into several categories:

Modifications of the Caffeic Acid Moiety: Changes to the catechol (3,4-dihydroxy) ring.

Modifications of the Ester Linkage: Replacing the ester bond with a more stable amide linkage. mdpi.comnih.gov

Modifications of the Phenethyl Alcohol Moiety: Altering the phenethyl group, which is the category where this compound belongs.

Studies have explored how changes to the alcohol portion of the ester impact its biological effects. For example, research on synthetic analogues of CAPE has shown that elongating the alkyl side chain of the alcohol part can enhance certain activities, such as the inhibition of nitric oxide production. nih.gov Specifically, analogues like 3-phenylpropyl caffeate and 4-phenylbutyl caffeate were found to possess stronger inhibitory activity than the original CAPE molecule in certain assays. nih.gov This demonstrates that the phenethyl portion of the molecule is a critical area for modification to tune the compound's potency. The synthesis of the 3-methyl phenethyl ester is a logical extension of this research, introducing a methyl group to the phenyl ring of the alcohol component to investigate its effect on biological activity.

The simple structure of CAPE, combined with its potent and varied bioactivities, makes it an attractive template for medicinal chemists. mdpi.com The ongoing synthesis and screening of analogues continue to be an active area of research, aiming to develop novel therapeutic agents based on this natural product scaffold. nih.gov

Data Tables

Table 1: Discovery and Natural Sources of Key Caffeic Acid Esters

| Compound Name | Year of Identification | Primary Natural Source(s) | Key Discovery Details |

|---|---|---|---|

| Chlorogenic Acid | 1932 | Widespread in plants, coffee beans, fruits, vegetables | Identified as an ester of caffeic acid and quinic acid. wikipedia.org |

| Caffeic Acid Phenethyl Ester (CAPE) | 1988 | Honeybee Propolis wikipedia.org | Isolated and identified as a major bioactive component of propolis by Grunberger et al. mdpi.comnih.gov |

| This compound | Not Naturally Occurring | Laboratory Synthesis | A synthetic analogue designed based on the structure of natural CAPE. |

Table 2: Research Focus on Caffeic Acid Phenethyl Ester (CAPE) and Its Analogues

| Compound/Analogue Class | Research Area | Example Research Finding | Reference |

|---|---|---|---|

| Caffeic Acid Phenethyl Ester (CAPE) | Anti-inflammatory | Inhibits activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. nih.govwikipedia.org | nih.govwikipedia.org |

| CAPE Analogues (General) | Structure-Activity Relationship | The simple chemical structure has inspired the synthesis of many derivatives to improve biological properties. mdpi.com | mdpi.com |

| Caffeic Acid Amide Analogues | Chemical Stability/Bioactivity | Amide derivatives are synthesized to replace the ester linkage, potentially increasing stability while retaining bioactivity. mdpi.comnih.gov | mdpi.comnih.gov |

| Analogues with Modified Alcohol Moieties | Potency Enhancement | Elongation of the alkyl chain in the alcohol part (e.g., 4-phenylbutyl caffeate) enhanced nitric oxide inhibitory activity compared to CAPE. nih.gov | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-13-3-2-4-14(11-13)9-10-22-18(21)8-6-15-5-7-16(19)17(20)12-15/h2-8,11-12,19-20H,9-10H2,1H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWJULPWLHVYOK-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of Caffeic Acid Phenethyl Ester Analogues

Identification and Distribution in Propolis

Caffeic Acid Phenethyl Ester (CAPE) and its analogues are significant bioactive components of propolis, a resinous substance produced by honeybees from plant exudates. mdpi.comnih.govacs.org The chemical composition of propolis, including the concentration of these caffeic acid esters, varies significantly depending on the geographical location, season, and the specific plants visited by the bees. mdpi.com

Propolis from temperate zones, particularly where poplar trees are abundant, is a primary source of CAPE. researchgate.net For instance, propolis from China has been found to contain high levels of CAPE, ranging from 15 to 29 mg/g, whereas Brazilian propolis may contain virtually none. nih.gov Studies on propolis from various regions of Turkey have shown CAPE concentrations ranging from 0 to 11 mg/g. mdpi.com Similarly, propolis from New Zealand, marketed as Bio30, is noted to contain 6-7% CAPE by extract weight. tandfonline.comtandfonline.com Research on Bulgarian propolis has also identified various caffeic acid derivatives, with total contents ranging from 5.9 to 12.1 mg Caffeic Acid Equivalents (CAE) per gram of extract. mdpi.com One study identified caffeic acid benzyl (B1604629) ester as a notable constituent in some Bulgarian samples. mdpi.com

While CAPE is the most extensively studied ester, other related compounds are also present. The identification of these compounds is typically achieved through advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS). tandfonline.comtandfonline.com This methodology allows for the detailed characterization of various caffeic acid esters by analyzing their fragmentation patterns. tandfonline.comtandfonline.com Although direct identification of Caffeic Acid, 3-Methyl Phenethyl Ester in propolis is not prominently documented in the reviewed literature, the known variability of propolis suggests that a wide array of CAPE analogues, potentially including methylated forms, could exist depending on the local flora available to the bees.

The table below summarizes the concentration of key caffeic acid derivatives found in propolis from different regions.

| Propolis Origin | Compound | Concentration | Reference |

| China | Caffeic Acid Phenethyl Ester (CAPE) | 15-29 mg/g | nih.gov |

| Turkey | Caffeic Acid Phenethyl Ester (CAPE) | 0-11 mg/g | mdpi.com |

| New Zealand (Bio30) | Caffeic Acid Phenethyl Ester (CAPE) | 6-7% of extract | tandfonline.comtandfonline.com |

| Bulgaria | Total Caffeic Acid Derivatives | 5.9-12.1 mg CAE/g | mdpi.com |

| Bulgaria | Caffeic Acid Benzyl Ester | Present | mdpi.com |

Presence in Botanical Sources and Other Natural Materials

Caffeic acid and its esters are widely distributed throughout the plant kingdom. nih.govnih.govwikipedia.org Caffeic acid itself is found free or in conjugated forms in a vast array of plants. nih.gov These conjugates are often esters formed with other natural compounds like quinic acid (forming chlorogenic acids) or tartaric acid. nih.govmdpi.comwikipedia.org

While CAPE itself is most famously associated with poplar bud exudates, which serve as a resin source for propolis, the broader family of caffeic acid esters is found in numerous plants, fruits, and vegetables. researchgate.netnih.gov For example, high concentrations of caffeic acid and its conjugates (over 1000 mg/kg) have been found in herbs such as thyme, basil, rosemary, sage, and dill. nih.gov Fruits and vegetables like peaches, prunes, and eggplants are also sources of caffeic acid esters, primarily chlorogenic acid. wikipedia.org

The presence of CAPE has also been noted in low concentrations in honey from the Temperate Zone. researchgate.net However, an analysis of 25 different mushroom species did not detect CAPE in any of them, although caffeic acid itself was present in seven species. mdpi.com The occurrence of specific CAPE analogues, such as this compound, in botanical sources is not well-documented and would depend on the presence of the corresponding alcohol (3-methylphenethyl alcohol) and the necessary enzymes for esterification within the plant.

The table below lists various natural sources where caffeic acid and its derivatives have been identified.

| Natural Source | Compound(s) | Reference |

| Poplar Bud Exudates | Caffeic Acid Phenethyl Ester (CAPE) & other esters | researchgate.net |

| Herbs (Thyme, Basil, etc.) | Caffeic Acid and its conjugates | nih.gov |

| Fruits (Peaches, Prunes) | Chlorogenic Acid (caffeoylquinic acid) | wikipedia.org |

| Vegetables (Eggplant) | Chlorogenic Acid (caffeoylquinic acid) | wikipedia.org |

| Honey (Temperate Zone) | Caffeic Acid Phenethyl Ester (CAPE) (low conc.) | researchgate.net |

| Various Plants | Caffeic Acid, Chlorogenic Acid, Caffeoyl Tartaric Acid | nih.govmdpi.com |

Investigating Biosynthetic Pathways of Caffeic Acid Esters

The biosynthesis of caffeic acid and its numerous esters in plants is a complex process originating from the shikimic acid pathway. mdpi.comnih.gov This fundamental metabolic route provides the aromatic amino acid L-phenylalanine, which is the initial precursor.

The formation of caffeic acid proceeds through the general phenylpropanoid pathway with the following key enzymatic steps:

Phenylalanine Ammonia Lyase (PAL) deaminates L-phenylalanine to form cinnamic acid. mdpi.com

Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com

4-Coumaric acid CoA-ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A (CoA), forming 4-coumaroyl-CoA. mdpi.com

p-Coumarate 3-hydroxylase (C3H) subsequently hydroxylates 4-coumaroyl-CoA at the 3-position on the aromatic ring to yield caffeoyl-CoA. mdpi.com

Hydrolysis of the CoA thioester from caffeoyl-CoA releases free caffeic acid . mdpi.com

The final step in forming a caffeic acid ester, such as CAPE or its analogues, is the esterification of caffeic acid (or its activated form, caffeoyl-CoA) with a specific alcohol. mdpi.commdpi.com In the case of CAPE, caffeoyl-CoA is condensed with phenethyl alcohol. mdpi.com For this compound, the biosynthesis would require the presence of 3-methylphenethyl alcohol and an appropriate acyltransferase enzyme capable of catalyzing the esterification. While the general pathway for producing the caffeic acid moiety is well-understood, the specific enzymes (acyltransferases) that catalyze the formation of the diverse range of naturally occurring caffeic acid esters are less characterized. mdpi.com

Recent advancements in metabolic engineering have demonstrated the feasibility of producing CAPE in microorganisms like yeast by introducing the necessary biosynthetic genes. acs.orgacs.org This involves engineering the yeast to produce both caffeic acid and phenethyl alcohol and then expressing an enzyme, such as an O-acyltransferase (O-ATF), to catalyze the final esterification step. acs.org This approach provides a framework for the potential bio-production of other specific analogues, like this compound, provided the pathways for the corresponding alcohol and a suitable transferase enzyme are incorporated.

Synthetic Methodologies and Chemical Derivatization of Caffeic Acid Phenethyl Ester

Chemical Synthesis Approaches

Chemical synthesis of CAPE can be broadly categorized into methods starting from caffeic acid and those starting from 3,4-dihydroxybenzaldehyde (B13553). researchgate.net Each approach has distinct advantages and challenges related to reaction conditions, cost of starting materials, and purification. researchgate.net

Esterification Reactions for Caffeic Acid Esters

Direct esterification of caffeic acid with an alcohol, such as phenethyl alcohol, is a primary method for synthesizing CAPE. researchgate.net This can be achieved through several catalytic approaches.

Acid Catalysis : Traditional Fischer-Speier esterification can be performed by refluxing caffeic acid and phenethyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. researchgate.netdaneshyari.com However, this method can require long reaction times (e.g., 3-4 days) and may result in moderate yields (around 40%). nih.govmdpi.com

Acyl Chloride Method : A more reactive approach involves the conversion of caffeic acid to its acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). nih.govdaneshyari.com The resulting caffeoyl chloride is then reacted with phenethyl alcohol in the presence of a base like pyridine (B92270). This method can significantly improve yields, with reported values ranging from 50% to 86%. nih.govdaneshyari.com

Coupling Agents : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct condensation of caffeic acid and phenethyl alcohol. nih.govmdpi.com This method offers mild reaction conditions but may yield around 46%. nih.gov

Alkylation : Caffeic acid can be reacted with a halogenated hydrocarbon like β-phenylethyl bromide. nih.govmdpi.com In one procedure, caffeic acid and sodium hydroxide (B78521) are dissolved in hexamethylphosphoramide (B148902) (HMPA), followed by the addition of β-phenylethyl bromide, yielding approximately 70% of the final product. mdpi.com

Wittig Reaction Applications in Caffeic Acid Ester Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful route for forming the α,β-unsaturated ester structure of CAPE, typically starting from 3,4-dihydroxybenzaldehyde. nih.govnih.gov This method involves the reaction of an aldehyde with a phosphonium (B103445) ylide to create a carbon-carbon double bond. nih.gov

A general procedure involves reacting 3,4-dihydroxybenzaldehyde with a pre-formed ylide derived from a triphenylphosphine (B44618) acid phenethyl alcohol ester chloride. nih.gov The reaction is often carried out in a mixed solvent system like CHCl₃ and 1,4-dioxane (B91453) with a base such as K₂CO₃. nih.gov While this method offers mild conditions and potentially high yields, the high cost and environmental impact of triphenylphosphine are notable drawbacks. nih.gov A greener approach involves performing the Wittig reaction in an aqueous medium at elevated temperatures (e.g., 90 °C), which can be an elegant one-pot synthesis method. nih.govresearchgate.net The yield can be excellent, though it may decrease as the number of unprotected hydroxyl groups on the benzaldehyde (B42025) increases. nih.govresearchgate.net

Malonic Acid Monoester-Based Synthesis Routes

This synthetic strategy, also known as the Knoevenagel-Doebner condensation, utilizes a malonic acid monoester and 3,4-dihydroxybenzaldehyde as key precursors. nih.govresearchgate.netmdpi.com The process typically involves a few key steps:

Preparation of Malonic Acid Monoester : A malonic acid diester is first synthesized and then selectively saponified using one equivalent of a base like potassium hydroxide (KOH) to yield the malonic acid monoester potassium salt. nih.govresearchgate.net

Condensation : The resulting malonic acid monoester is then condensed with 3,4-dihydroxybenzaldehyde. nih.govresearchgate.net This reaction is often carried out in a pyridine and piperidine (B6355638) solvent system. researchgate.net

Decarboxylation : The intermediate product undergoes decarboxylation upon heating to yield the final caffeic acid ester. youtube.com

This method is advantageous as it starts from the less expensive 3,4-dihydroxybenzaldehyde compared to caffeic acid. nih.govresearchgate.net However, the multi-step nature of the process can be complex and may lead to side reactions. nih.gov

Direct Catalysis and "One Pot" Methods for Caffeic Acid Phenethyl Ester Production

"One-pot" syntheses are highly desirable as they streamline the reaction process, reduce waste, and improve efficiency. Several such methods have been developed for CAPE.

One notable approach starts with isopropylidene malonate (Meldrum's acid) and phenethyl alcohol in a solvent like toluene. nih.govmdpi.com This mixture forms a malonic acid monoester in situ, which then condenses with 3,4-dihydroxybenzaldehyde in the same pot. nih.govmdpi.com This method is praised for its mild conditions, simple operation, and high purity of the resulting product. nih.gov

Another innovative "one-pot" strategy utilizes a deep eutectic solvent (DES) formed from choline (B1196258) chloride and caffeic acid itself. daneshyari.commdpi.com In this system, caffeic acid serves as both a reactant and a component of the solvent, eliminating the need for additional organic solvents. daneshyari.com Phenethyl alcohol is soluble in this mixture, and the esterification is carried out directly. The product can be easily separated by adding water, which dissolves the DES components. daneshyari.com An optimized yield of 74% has been reported for this eco-friendly method. researchgate.net

Enzymatic Synthesis Strategies for Caffeic Acid Esters

Enzymatic synthesis offers a green alternative to chemical methods, characterized by mild reaction conditions, high specificity, and reduced environmental impact. nih.govmdpi.com Lipases are the most commonly used enzymes for the esterification of caffeic acid. nih.gov

Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is highly effective in catalyzing the esterification between caffeic acid and phenethyl alcohol. nih.govnih.govresearchgate.net The reaction is typically performed in organic solvents like isooctane (B107328) or tert-butyl alcohol. daneshyari.commdpi.comnih.gov

Key parameters influencing the yield and reaction rate include:

Solvent : Nonpolar solvents generally lead to higher conversion rates than polar ones. daneshyari.com

Temperature : A reaction temperature of around 70°C often improves the solubility of caffeic acid and enhances the conversion rate. daneshyari.comnih.gov

Substrate Molar Ratio : The ratio of caffeic acid to phenethyl alcohol is critical. While a high excess of the alcohol can increase conversion, it may also lead to enzyme inactivation. daneshyari.com Optimal ratios have been extensively studied, with one study reporting an optimal ratio of 1:72 (caffeic acid to 2-phenylethanol). nih.gov

Water Removal : The water produced during esterification can inhibit the enzyme, so molecular sieves are often added to the reaction mixture. mdpi.com

Reaction Enhancement : The application of ultrasound has been shown to accelerate the enzymatic synthesis, achieving high conversion in a significantly shorter time. researchgate.net

More recently, deep eutectic solvents (DES) and ionic liquids have been explored as green reaction media for the enzymatic synthesis of CAPE, with promising results. mdpi.comnih.gov A "one-pot" enzymatic synthesis in a choline-chloride-based DES achieved a significant ester yield. mdpi.com

Table 1: Comparison of Enzymatic Synthesis Conditions for CAPE

| Enzyme | Reaction Medium | Temperature (°C) | Reaction Time (h) | Molar Ratio (CA:PE) | Conversion/Yield | Reference |

| Novozym 435 | Isooctane | 69 | 59 | 1:72 | 91.65% | nih.gov |

| Novozym 435 | tert-Butyl alcohol | - | 500 | 1:1 | 40% | mdpi.com |

| Novozym 435 | Isooctane | 70 | 48 | 1:92 | ~100% | nih.govdaneshyari.com |

| A. niger lipase | Choline Chloride-based DES | 70 | - | 1:5 | 17.5% | mdpi.com |

Rational Design and Synthesis of Caffeic Acid Phenethyl Ester Derivatives

The versatile biological activities of CAPE have inspired the rational design and synthesis of numerous derivatives to enhance potency, stability, or other pharmacokinetic properties. mdpi.comnih.govnih.gov Modifications have been explored on all parts of the molecule: the catechol ring, the acrylic acid backbone, and the phenethyl alcohol moiety.

Synthesizing the target compound, caffeic acid, 3-methyl phenethyl ester, is a clear example of this rational design, where a methyl group is introduced to the phenethyl ring. Other reported modifications include:

Ester and Amide Analogues : The ester linkage in CAPE can be susceptible to hydrolysis by esterases. mdpi.com To improve stability, amide analogues have been synthesized by condensing caffeic acid with phenethylamines. mdpi.com For instance, the condensation of caffeic acid with 2-phenylethanamine creates a more stable amide bond. mdpi.com

Varying the Alcohol Moiety : A wide range of esters has been prepared by reacting caffeic acid (or its activated form) with different alcohols. For example, twenty different CAPE analogues were synthesized via acyl chlorine condensation with various alcohols, leading to derivatives like 4-phenylbutyl caffeate. mdpi.com

Modifications on the Phenyl Rings : Substituents have been added to either the caffeic acid or the phenethyl portion of the molecule. For example, 3-(3,4-dihydroxyphenyl)-(2E)-2-propenoic acid 2-(3,4-dimethoxyphenyl) ethyl ester (VP961) was synthesized and found to be a more potent inducer of heme oxygenase-1 than CAPE itself. mdpi.com

The synthesis of these derivatives often employs the same fundamental reactions described previously, such as acyl chloride condensation or direct esterification, simply by using a modified starting material. mdpi.comnih.gov

Table 2: Examples of Synthesized CAPE Derivatives

| Derivative Name | Synthetic Modification | Starting Materials | Reference |

| Caffeic Acid Amide Analogue | Ester linkage replaced with amide linkage | Caffeic acid, 2-phenylethanamine | mdpi.com |

| 4-Phenylbutyl Caffeate | Phenethyl alcohol replaced with 4-phenylbutanol | Caffeic acid, 4-phenylbutanol | mdpi.com |

| VP961 | Dimethoxy groups added to phenethyl ring | Caffeic acid, 2-(3,4-dimethoxyphenyl)ethanol | mdpi.com |

| Caffeoyl Amide (K36) | Ester linkage replaced with amide linkage | Caffeic acid, 2-phenylethanamine | mdpi.com |

Strategic Modifications for Enhanced Biological Activities

The inherent antioxidant, anti-inflammatory, and anti-cancer properties of CAPE have prompted extensive research into creating derivatives with even greater potency. nih.govnih.govmdpi.com Modifications often involve the catechol ring, the ester linkage, and the acrylic double bond to influence the molecule's interaction with biological targets. researchgate.net

One key strategy involves replacing the ester bond with a more stable amide linkage. nih.gov This modification can increase the molecule's resistance to hydrolysis by esterases in the body, potentially leading to improved bioavailability. nih.govresearchgate.net Caffeic acid phenethyl amide (CAPA) and its derivatives have been synthesized and shown to possess significant cytoprotective activities, comparable to the parent compound, CAPE. medchemexpress.com

Furthermore, introducing different functional groups to the caffeic acid portion or altering the length and nature of the alcohol chain has yielded compounds with enhanced and sometimes novel biological activities. For instance, some derivatives have shown superior anti-cancer effects against various cell lines, including oral squamous cell carcinoma and multiple myeloma. mdpi.compcom.edu The primary goals of these strategic modifications are to amplify the desired therapeutic effects, such as anti-proliferative or antioxidant capacity. mdpi.comnih.gov

Table 1: CAPE Derivatives with Enhanced Biological Activities

| Derivative Name/Modification | Target Activity | Research Finding |

| Caffeic Acid Octyl Ester (CAOE) | Hepatoprotective | Showed protective effects against hepato-toxic stimuli and mitochondrial dysfunction in HepG2 cells. mdpi.com |

| 4-Phenylbutyl Caffeate | Antiproliferative | Demonstrated antiproliferative activity against murine colon 26-L5 carcinoma cells with an EC50 of 20 μM. mdpi.com |

| Caffeic Acid Phenethyl Amide (CAPA) | Cytoprotective | Exhibited significant cytoprotective activity against H₂O₂-induced oxidative stress in human umbilical vein endothelial cells (HUVEC). medchemexpress.com |

| Caffeamide Derivatives (26G, 36M) | Anti-cancer (Oral Squamous Cell Carcinoma) | Induced cancer cell death by activating autophagy signaling, correlated with altered cellular oxidative stress. mdpi.com |

| Dicaffeoylquinic Acid (DC) | Anti-cancer (Colon) | Inhibited cell proliferation by inducing autophagy in HCT-116 colon cells. nih.gov |

Exploration of Phenethyl Moiety Alterations (e.g., fluorination, alkylations)

Fluorination of the catechol ring in the related Caffeic Acid Phenethyl Amide (CAPA) has been explored. medchemexpress.com A series of catechol ring-fluorinated derivatives of CAPA were synthesized and screened for their ability to protect against oxidative stress. medchemexpress.com The results indicated that CAPA and its fluorinated analogues were significantly cytoprotective. medchemexpress.com

Alkylation, specifically extending the alkyl chain of the ester group, has also been investigated. The synthesis of a series of caffeic acid esters with varying alcohol chain lengths has been performed to study structure-activity relationships. For example, 4-phenylbutyl caffeate, an analogue with a longer alkyl chain than CAPE, showed notable antiproliferative activity against murine colon cancer cells. mdpi.com The synthesis of twenty-one different CAPE derivatives, including those with altered phenethyl groups, led to the identification of compounds with potent cytoprotective and neuritogenic activities in PC12 cells. nih.gov These studies suggest that modifying the phenethyl portion is a viable approach to developing CAPE-based compounds for potential use in preventing neurodegenerative diseases. nih.gov

Table 2: CAPE Derivatives with Phenethyl Moiety Alterations

| Derivative/Modification | Type of Alteration | Research Finding |

| Fluorinated CAPA Derivatives | Fluorination | Synthesized and found to be significantly cytoprotective against H₂O₂-induced oxidative stress in HUVEC cells. medchemexpress.com |

| 4-Phenylbutyl Caffeate | Alkylation (Chain Extension) | Showed antiproliferative activity with an EC₅₀ of 20 μM against murine colon 26-L5 carcinoma cells. mdpi.com |

| Compound 1 (CAPE Derivative) | Phenethyl Moiety Alteration | Exhibited stronger cytoprotective activity than CAPE at 4 nM and showed potential neuritogenic activity at 0.5 nM in PC12 cells. nih.gov |

| Compound 20 (CAPE Derivative) | Phenethyl Moiety Alteration | Exhibited stronger cytoprotective activity than CAPE at 4 nM and induced neurite outgrowth at 10 nM in PC12 cells. nih.gov |

Development of Glucosides and Other Solubilizing Derivatives

A significant limitation of CAPE for therapeutic applications is its poor aqueous solubility and potential for in-vivo hydrolysis, which can hinder its bioavailability. scispace.commdpi.com To address this, researchers have focused on developing more soluble derivatives, such as glucosides. nih.gov The addition of a glucose moiety is a well-known strategy to increase the water solubility of poorly soluble drugs. nih.govmdpi.com

One notable example is the synthesis of the 4-O-glucoside of CAPE, also known as FA-97. nih.govresearchgate.net This was achieved by coupling CAPE to an acetyl-protected brominated D-glucose. nih.gov The resulting glucoside derivative, FA-97, not only showed improved solubility and absorption but also enhanced antioxidant and scavenger properties in neuronal cell cultures. nih.govresearchgate.net It acts by directly inhibiting the production of reactive oxygen species (ROS) and activating the Nrf2 antioxidant response pathway. researchgate.net

Besides glucosidation, other approaches to enhance solubility and bioavailability include the formation of cocrystals and the use of various nanocarriers. scispace.comresearchgate.net Pharmaceutical cocrystallization involves combining CAPE with a coformer molecule into a single crystal lattice. scispace.com Studies have shown that cocrystals of CAPE with coformers like nicotinamide (B372718) can significantly improve aqueous solubility—in one case by as much as 17.7 times—and enhance its pharmacokinetic profile upon oral administration. scispace.com These strategies represent promising avenues for overcoming the biopharmaceutical challenges associated with CAPE. scispace.comnih.govpatheon.com

Table 3: Solubilizing Derivatives and Formulations of CAPE

| Derivative/Formulation | Modification Strategy | Key Finding |

| Caffeic Acid Phenethyl Ester 4-O-glucoside (FA-97) | Glucosidation | Improved solubility and absorption; enhanced antioxidant and scavenger properties in neuronal cells. nih.govresearchgate.net |

| CAPE-Nicotinamide (CAPE-NIC) Cocrystal | Cocrystallization | Exhibited a 17.7-fold increase in aqueous solubility compared to pure CAPE. scispace.com |

| CAPE-Isonicotinamide (CAPE-INIC) Cocrystal | Cocrystallization | Showed a 7.5-fold increase in aqueous solubility compared to pure CAPE. scispace.com |

| CAPE-Caffeine (CAPE-CAF) Cocrystal | Cocrystallization | Demonstrated a 5.5-fold increase in aqueous solubility compared to pure CAPE. scispace.com |

Advanced Analytical Methodologies for Caffeic Acid Phenethyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of caffeic acid phenethyl ester, enabling its separation from complex mixtures and its precise quantification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are among the most powerful tools employed in this research.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination and quantification of caffeic acid phenethyl ester. nih.gov Reversed-phase HPLC, often using a C18 column, is a common approach for the separation of CAPE. nih.gov

Methodologies often employ a mobile phase consisting of a mixture of an aqueous component, sometimes with an acid modifier like formic or acetic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). mdpi.com Detection is typically carried out using a UV-VIS or a Diode Array Detector (DAD), with a common detection wavelength set around 330 nm. mdpi.comresearchgate.net The retention time for CAPE under specific HPLC conditions allows for its identification and quantification. For instance, in one method, the retention time for CAPE was reported to be approximately 3.7 minutes.

The versatility of HPLC allows for its application in various studies, including the analysis of CAPE in natural products like propolis and in biological samples such as plasma. nih.govresearchgate.net For quantitative analysis, a calibration curve is typically prepared using a standard of known purity, often 97% or higher as determined by HPLC. mdpi.comsigmaaldrich.com

Interactive Data Table: HPLC Parameters for CAPE Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol/Water (e.g., 80:20) with 0.1% formic acid | mdpi.com |

| Acetonitrile/Water with 0.5% formic acid | ||

| Flow Rate | 1.0 mL/min | mdpi.comresearchgate.net |

| Detection | UV-VIS or DAD at 330 nm | mdpi.comresearchgate.net |

| Column Temperature | 25 °C | mdpi.com |

| Purity of Standard | ≥97% | sigmaaldrich.comtocris.com |

For the detection and quantification of trace amounts of caffeic acid phenethyl ester, Ultra-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) offers superior sensitivity and selectivity. researchgate.net This method is particularly valuable for pharmacokinetic studies where concentrations in biological fluids like plasma can be very low. researchgate.net

In a typical UPLC-ESI-MS/MS method, separation is achieved on a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of formic acid. researchgate.net The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and data is acquired using multiple reaction monitoring (MRM) for high specificity. nih.gov This technique has been successfully used for the simultaneous determination of CAPE and its metabolite, caffeic acid, in dog plasma. nih.gov

The quantitative determination of CAPE and its fluorinated derivatives in rat plasma has also been reported using UPLC-ESI-MS/MS, demonstrating the method's capability for analyzing related compounds. researchgate.net The high sensitivity of this technique allows for a low limit of detection, making it suitable for detailed in vivo studies.

Interactive Data Table: UPLC-ESI-MS/MS Parameters for CAPE Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Chromatography | UPLC | researchgate.net |

| Column | C18 | researchgate.net |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) - Negative Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Application | Pharmacokinetic studies, trace analysis in plasma | researchgate.netnih.gov |

Spectroscopic and Other Instrumental Methods for Structural Characterization

The definitive identification and structural elucidation of caffeic acid phenethyl ester rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, confirming the identity of the compound.

Single-crystal X-ray diffraction has been used to confirm the three-dimensional structure of caffeic acid phenethyl ester. researchgate.net This technique provides precise information on bond lengths and angles, confirming the trans configuration of the double bond in the propenoic acid moiety. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of caffeic acid shows characteristic stretching vibrations for the hydroxyl (OH) groups. researchgate.net For caffeic acid phenethyl ester, the spectrum would also include characteristic absorptions for the ester carbonyl group and the aromatic rings.

Mechanistic Research into the Biological Activities of Caffeic Acid Phenethyl Ester in Preclinical Models

Regulation of Oxidative Stress Pathways

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key factor in the pathogenesis of numerous diseases. nih.govmdpi.com CAPE has been shown to potently regulate cellular redox balance through multiple interconnected mechanisms.

Research demonstrates that CAPE directly influences the levels of intracellular ROS. In preclinical models, CAPE has been shown to reduce the generation of ROS induced by various stimuli. For instance, in cultured primary mouse brain cortical neurons, pretreatment with CAPE significantly attenuated the ROS generation induced by fibrinogen. nih.gov Similarly, in cellular models of doxorubicin-induced cardiotoxicity, CAPE pretreatment led to decreased ROS levels. mdpi.com Studies using a rat model of ischemia/reperfusion injury found that CAPE protects kidney mitochondria by decreasing H2O2 generation at Complex II of the electron transport chain. mdpi.com

Beyond inhibiting ROS production, CAPE also enhances the cell's endogenous antioxidant capacity. It has been observed to upregulate the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. mdpi.commdpi.com In human neutrophils and the xanthine/xanthine oxidase system, CAPE was found to completely block the production of reactive oxygen species at a concentration of 10 microM. nih.gov This dual action—both reducing the generation of ROS and bolstering scavenging systems—underlies its potent antioxidant effects. mdpi.comnih.gov

Interactive Table: Modulation of ROS by Caffeic Acid Phenethyl Ester

| Model System | Inducer of Oxidative Stress | Key Findings | Citations |

|---|---|---|---|

| Primary Mouse Cortical Neurons | Fibrinogen | Attenuated fibrinogen-induced ROS generation. | nih.gov |

| H9c2 and AC16 Cardiomyocytes | Doxorubicin (DOX) | Decreased DOX-induced ROS levels and upregulated GSH. | mdpi.com |

| Rat Kidney Mitochondria (in vivo) | Ischemia/Reperfusion | Inhibited ROS generation at the Complex II F site. | mdpi.com |

| Human Neutrophils | - | Completely blocked ROS production. | nih.gov |

| BV2 Microglial Cells | Anesthesia/Surgery Model | Reduced ROS generation. | researchgate.net |

The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. nih.govmdpi.com Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes. nih.govelsevierpure.com

CAPE is a known activator of this protective pathway. mdpi.comnih.gov Studies have shown that the catechol moiety of CAPE is essential for this activity. nih.govelsevierpure.com Under conditions of oxidative stress, the catechol group can be oxidized, which enhances the ability of CAPE to bind to Keap1, thereby promoting Nrf2 release and activation. nih.govelsevierpure.com This leads to the upregulation of Nrf2 target genes, including those for antioxidant enzymes. nih.gov For example, in hepatic stellate cells, CAPE was shown to upregulate antioxidant levels through the Nrf2-mediated mitogen-activated protein kinases (MAPKs) pathway. nih.gov This mechanism allows CAPE to function as a pathologically targeted agent, being more active in inflamed tissues where oxidative stress is prevalent. nih.govelsevierpure.com

A key downstream target of the Nrf2 pathway is Heme Oxygenase-1 (HO-1), an enzyme that provides significant cytoprotection against oxidative stress. nih.govnih.govresearchgate.net CAPE has been consistently identified as a potent inducer of HO-1 expression. nih.govnih.gov In studies using primary murine macrophages, CAPE treatment led to a significant increase in HO-1. nih.gov This induction was found to be dependent on the Nrf2 pathway, as the effect was diminished in cells from Nrf2 knockout mice. nih.gov

Furthermore, research into synthetic analogues of CAPE has sought to enhance this HO-1-inducing capability. A derivative known as VP961 was found to be more potent than CAPE as both an inducer of HO-1 protein expression and as a direct activator of the enzyme's activity. nih.gov The induction of HO-1 is a critical component of CAPE's antioxidant and anti-inflammatory effects, as blocking HO-1 activity with inhibitors like tin protoporphyrin (SnPP) was shown to decrease its protective capabilities. nih.gov

Elucidation of Anti-Inflammatory Signaling Pathways

Chronic inflammation is a driving force behind many diseases. CAPE exerts significant anti-inflammatory effects by intervening in critical signaling cascades that regulate the inflammatory response. nih.govpropoelix.com

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.gov The inhibition of NF-κB activation is one of the most well-documented mechanisms of CAPE's anti-inflammatory action. nih.govnih.gov

CAPE has been demonstrated to be a potent and specific inhibitor of NF-κB activation induced by a wide range of inflammatory agents, such as tumor necrosis factor (TNF), phorbol (B1677699) esters, and hydrogen peroxide. nih.govpnas.org The mechanism of inhibition involves preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step for its activation. nih.gov While it does not appear to affect the degradation of the primary NF-κB inhibitor, IκBα, it does delay its resynthesis, contributing to the sustained suppression of the pathway. nih.gov This inhibitory effect on NF-κB signaling is considered the molecular basis for many of CAPE's immunomodulatory and anti-inflammatory properties. propoelix.comnih.gov

Interactive Table: Inhibition of NF-κB by Caffeic Acid Phenethyl Ester

| Model System | Inducer of NF-κB | Key Mechanistic Findings | Citations |

|---|---|---|---|

| Various Cell Lines | TNF, Phorbol Ester, H2O2, Ceramide | Blocked activation completely; Prevented nuclear translocation of p65 subunit. | nih.gov |

| Primary Human CD4+ T cells | PMA and Ionomycin | Inhibited NF-κB activation, leading to suppressed cytokine production. | nih.gov |

| Rat Model of Colitis | Bacterial Peptidoglycan | Attenuated colitis, consistent with NF-κB inhibition. | rndsystems.com |

| Primary Murine Macrophages | Periodontal Pathogens, Saliva | Reduced inflammatory response through NF-κB inhibition. | nih.gov |

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent lipid mediators of inflammation. nih.govnih.gov CAPE has been shown to modulate the activity of both of these enzymatic pathways.

In cultured human oral epithelial cells, CAPE suppressed the synthesis of prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net At lower concentrations, CAPE non-selectively inhibited the enzymatic activities of both COX-1 and COX-2. nih.govresearchgate.net At higher concentrations, it also suppressed the induction of COX-2 mRNA and protein expression. nih.gov

In addition to its effects on the COX pathway, CAPE is also a known inhibitor of 5-lipoxygenase (5-LOX). nih.govnih.gov This inhibition prevents the production of inflammatory leukotrienes. Studies have characterized the inhibition as uncompetitive, meaning CAPE binds to the enzyme-substrate complex. nih.gov The ability to suppress both COX and LOX pathways contributes significantly to the broad anti-inflammatory profile of CAPE. nih.gov

Suppression of Prostaglandin E2 (PGE2) Synthesis and Inflammatory Mediators

Caffeic Acid Phenethyl Ester (CAPE) has demonstrated significant anti-inflammatory properties by inhibiting the synthesis of key inflammatory mediators, including Prostaglandin E2 (PGE2). nih.gov The mechanism underlying this suppression is linked to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. nih.govpropoelix.com In preclinical models, CAPE treatment has been shown to reduce the expression of COX-2, an inducible enzyme that is upregulated during inflammation and is a primary driver of PGE2 production at inflammatory sites. nih.govmdpi.com

Research has shown that CAPE's anti-inflammatory effects extend beyond PGE2 suppression. It also modulates other critical inflammatory molecules. For instance, in models of bleomycin-induced pulmonary fibrosis, CAPE administration significantly decreased elevated levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1), while restoring the concentration of the anti-fibrotic PGE2. researchgate.net Furthermore, CAPE has been found to inhibit the production of other inflammatory cytokines like Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.govmdpi.comnih.gov This broad-spectrum inhibition of inflammatory mediators underscores its potential as a potent anti-inflammatory agent. propoelix.comnih.gov The mechanism often involves the inhibition of the NF-κB (nuclear factor-κB) signaling pathway, a central regulator of the inflammatory response. propoelix.commdpi.comnih.gov

Table 1: Effect of CAPE on Inflammatory Mediators in Preclinical Models

| Mediator | Effect of CAPE | Observed Mechanism | Model System | Reference |

|---|---|---|---|---|

| Prostaglandin E2 (PGE2) | Decreased Synthesis | Inhibition of COX-2 expression | Burned rats, In vitro studies | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Decreased Expression | Inhibition of NF-κB activation | HMGB1-stimulated BV-2 microglia | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Levels | Suppression of NF-κB pathway | LPS-induced inflammatory mice, Bleomycin-induced pulmonary fibrosis in rats | researchgate.netresearchgate.net |

| Interleukin-1 beta (IL-1β) | Decreased Levels | Inhibition of NF-κB activation | LPS-stimulated cells, HMGB1-stimulated BV-2 microglia | nih.govmdpi.com |

| Interleukin-6 (IL-6) | Decreased Levels | Inhibition of NF-κB activation | IL-1β-stimulated chondrocytes, HMGB1-stimulated BV-2 microglia | nih.govmdpi.com |

Interference with Inducible Nitric Oxide Synthase (iNOS) Expression and Catalytic Function

CAPE exerts its anti-inflammatory effects in part by targeting the nitric oxide (NO) pathway, specifically by interfering with inducible nitric oxide synthase (iNOS). nih.govcapes.gov.br Elevated levels of NO, produced by iNOS, are associated with inflammation and tissue damage in various pathological conditions. nih.govcapes.gov.br Studies have demonstrated that CAPE can significantly inhibit the production of NO in cells stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov

This inhibition occurs through a dual mechanism. Firstly, CAPE suppresses the expression of the iNOS gene at the transcriptional level. nih.gov This is achieved by inhibiting the activation of the transcription factor NF-κB, which is essential for initiating iNOS gene expression. nih.gov Research using RAW 264.7 macrophage cells showed that CAPE inhibited iNOS mRNA and protein expression in a concentration-dependent manner. nih.gov Secondly, beyond suppressing its expression, CAPE has been found to directly interfere with the catalytic activity of the iNOS enzyme itself, further limiting the production of NO. nih.gov This direct inhibition of enzyme function, combined with the suppression of its gene expression, makes CAPE a potent modulator of iNOS-mediated inflammatory processes. nih.govnih.gov This has been observed in various models, including liver fibrosis and neuro-inflammation. nih.govnih.gov

Mechanisms of Cellular Apoptosis and Cell Cycle Control

Inhibition of Caspase Cascades (e.g., Caspase-3, Caspase-9)

CAPE has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the activation of caspase cascades. Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. Research indicates that CAPE's pro-apoptotic activity is often caspase-dependent. nih.gov In human breast cancer MCF-7 cells, CAPE treatment led to the activation of caspases. elsevierpure.com

Specifically, studies have highlighted the activation of key caspases such as caspase-3. In cisplatin-induced lung damage models, CAPE was shown to affect caspase-3 activity, mitigating some of the tissue damage. nih.gov In androgen-independent prostate cancer cells (PC-3), CAPE-induced apoptosis was found to be dependent on caspases, as pretreatment with a pan-caspase inhibitor (Z-VAD-FMK) prevented the apoptotic effects. nih.govcapes.gov.br The activation of these executioner caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Regulation of Mitochondrial Cytochrome c Release and Apoptotic Pathways

The mitochondrion plays a crucial role in the regulation of apoptosis, and CAPE has been found to target mitochondrial pathways to induce cell death. A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. nih.gov

In CCRF-CEM acute lymphoblastic leukemia cells, CAPE was observed to trigger apoptosis specifically through the induction of a loss of MMP. nih.gov The release of cytochrome c into the cytosol is a critical step that initiates the formation of the apoptosome, a protein complex that activates initiator caspases like caspase-9, which in turn activates executioner caspases like caspase-3. mdpi.com Studies on rat kidney mitochondria have shown that CAPE can effectively reduce the release of cytochrome c, protecting against ischemia/reperfusion-induced injury. mdpi.comnih.gov This suggests a protective role in some contexts. However, in cancer cells, CAPE's ability to disrupt mitochondrial function and promote cytochrome c release is a key mechanism of its anti-tumor activity. nih.gov For example, in HCT-116 colon cancer cells, the related compound pinocembrin, also found in propolis, disrupts mitochondrial membrane potential to promote cytochrome c release and caspase activation. mdpi.com

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, CAPE exerts anti-proliferative effects by causing cell cycle arrest in cancer cells. This prevents the cells from progressing through the cell division cycle, thereby inhibiting tumor growth. Studies have shown that CAPE can induce cell cycle arrest at different phases, depending on the cell type.

In various castration-resistant prostate cancer (CRPC) cell lines, treatment with CAPE suppressed cell survival and proliferation by inducing either G1 or G2/M phase cell cycle arrest. nih.govnih.gov The mechanism involves the regulation of key cell cycle proteins. For example, in PC-3 human prostate cancer cells, CAPE treatment led to a decrease in the expression of proteins that promote cell cycle progression, such as cyclin D1 and cyclin E. plos.org Concurrently, CAPE increased the expression of cyclin-dependent kinase (CDK) inhibitors like p21Cip1 and p27Kip1. nih.govnih.govplos.org These inhibitors bind to and inactivate cyclin-CDK complexes, thereby halting the cell cycle. In laryngeal carcinoma cells, CAPE was reported to induce S phase arrest. nih.govresearchgate.net This regulation of the cell cycle machinery is a critical component of CAPE's anti-cancer activity. nih.govnih.gov

Table 2: Effect of CAPE on Cell Cycle and Apoptosis

| Process | Effect of CAPE | Key Molecular Targets | Model System | Reference |

|---|---|---|---|---|

| Apoptosis | Induction | Caspase-3, Caspase-9 activation | Prostate cancer cells (PC-3), Breast cancer cells (MCF-7) | nih.govelsevierpure.com |

| Mitochondrial Pathway | Induction of MMP loss, Cytochrome c release | Mitochondrial membrane | Leukemic cells (CCRF-CEM) | nih.gov |

| Cell Cycle Arrest | Induction of G1 or G2/M arrest | ↑p21Cip1, ↑p27Kip1, ↓Cyclin D1, ↓Cyclin E | Prostate cancer cells (LNCaP 104-R1, PC-3) | nih.govnih.govplos.org |

| Cell Cycle Arrest | Induction of S phase arrest | Regulation of Stat3/Plk1 pathway | Laryngeal carcinoma cells (HEp2) | nih.govresearchgate.net |

Immunomodulatory Mechanisms

CAPE possesses significant immunomodulatory properties, meaning it can alter or regulate the immune response. propoelix.comnih.govnih.gov This activity is closely linked to its anti-inflammatory and antioxidant effects. A primary mechanism of CAPE's immunomodulatory action is its potent inhibition of the NF-κB signaling pathway. propoelix.comnih.gov NF-κB is a master regulator of genes involved in inflammation and immune responses. By preventing the activation of NF-κB, CAPE can downregulate the production of a wide range of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are key mediators of the immune response. nih.govresearchgate.net

The immunomodulatory effects of CAPE have been observed in various preclinical models. For instance, it has been shown to suppress immune cell functions and modulate cytokine profiles. nih.gov In models of liver fibrosis, CAPE demonstrated an ability to regulate the immune response by affecting the generation of signaling molecules like NO. nih.gov Furthermore, CAPE's antioxidant properties contribute to its immunomodulatory capacity, as reactive oxygen species (ROS) can act as signaling molecules that promote inflammatory and immune responses. propoelix.com By scavenging free radicals and inhibiting enzymes that produce them, CAPE can reduce oxidative stress and thereby temper excessive immune activation. nih.gov This multifaceted regulation of immune pathways highlights its potential for managing conditions involving immune dysregulation. nih.govnih.gov

Enzyme Inhibition and Receptor Modulation

There is no available scientific literature detailing the inhibitory or modulatory effects of Caffeic Acid, 3-Methyl Phenethyl Ester on enzymes such as Xanthine Oxidase, Angiotensin-Converting Enzyme, or Renin. Research into the specific interactions of this compound with biological receptors is also not present in the reviewed literature.

Antimicrobial Action Mechanisms

No studies were found that investigated the antimicrobial action mechanisms of this compound. Consequently, there is no information on its potential to induce reactive oxygen species production, cause membrane disruption, or inhibit toxin production in microbial species.

Structure Activity Relationship Sar Studies of Caffeic Acid Phenethyl Ester and Its Derivatives

Correlating the Catechol Moiety with Biological Activities

The catechol moiety, the 3,4-dihydroxyphenyl group of the caffeic acid portion, is a primary determinant of many of CAPE's biological functions, particularly its antioxidant capacity. nih.govmdpi.com

Antioxidant and Radical Scavenging Activity : The presence of the two adjacent hydroxyl groups on the phenyl ring is essential for direct antioxidant and free-radical scavenging activities. dtic.milmdpi.com Studies demonstrate that these 3,4-dihydroxyl groups act as effective hydrogen atom donors, which allows them to neutralize reactive oxygen species (ROS). dtic.milmdpi.com The methylation of these hydroxyl groups, as seen in derivatives like O,O-dimethylcatechols, leads to a complete loss of this free-radical scavenging ability. dtic.mil Similarly, derivatives where the catechol is replaced lose their antioxidant properties at the cellular level. researchgate.net

Cytoprotective and Heme Oxygenase-1 (HO-1) Induction : Interestingly, direct antioxidant activity does not always correlate with cytoprotection. dtic.milpcom.edu While the intact catechol group is required for scavenging ROS, modifications to this group can still result in cytoprotective effects through other mechanisms, such as the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1). dtic.milpcom.edu Research has shown that methylation or replacement of one of the two hydroxyl groups can confer both pro-oxidant and cytoprotective properties. dtic.milpcom.edu The maintenance of at least one hydroxyl group on the catechol ring, along with the phenethyl ester portion, appears to be a requirement for inducing HO-1. dtic.milpcom.edu Furthermore, SAR studies indicate that substituting the benzene (B151609) ring with electron-withdrawing groups can enhance biological activity. mdpi.comresearchgate.net

| Compound | Modification on Catechol Moiety | Key Biological Activity Finding | Reference |

|---|---|---|---|

| Caffeic Acid Phenethyl Ester (CAPE) | Intact 3,4-dihydroxyl groups | Strong intracellular ROS scavenging. | dtic.mil |

| Methyl Caffeate | Intact 3,4-dihydroxyl groups | Maintains antioxidant catechol moiety and reduces intracellular ROS. | dtic.mil |

| Phenethyl-O,O-dimethylcaffeate (PEDMC) | Both hydroxyls replaced by methoxy (B1213986) groups | Fails to alter intracellular ROS levels; antioxidant activity abolished. | dtic.mil |

| CAPE Analogues (Monohydroxy) | One hydroxyl group replaced | Loses direct antioxidant activity but can be cytoprotective via HO-1 induction. | dtic.milpcom.edu |

| (E)-2-amino-4-(2-(phenethylsulfonyl)vinyl) phenol | Hydroxyls replaced by -NH2 and -OH | Loses cellular antioxidant properties but retains anti-inflammatory activity. | researchgate.net |

Influence of Phenethyl Ester Side Chain Modifications on Activity

The phenethyl ester side chain of CAPE is another critical site for molecular modification that significantly influences biological activity. Changes in the length of the alkyl chain, the nature of the ester linkage, and substitutions on the phenyl ring of the alcohol moiety all have profound effects.

Chain Length : Studies on synthetic analogues have shown that the length of the alkyl side chain in the alcohol part of the ester is crucial. For anti-inflammatory activity, measured by the inhibition of nitric oxide (NO) production, elongating the alkyl side chain can enhance potency. nih.gov For instance, 3-phenylpropyl caffeate and 4-phenylbutyl caffeate demonstrated stronger NO inhibitory activity than CAPE itself. nih.gov A similar trend is observed for anticancer activity, where the potency increases with the length of the alkyl chain connected to the benzene ring. nih.gov However, this effect has a limit; chains longer than five carbons (>C5) in the alcohol part have been associated with increased toxicity. nih.gov In antiviral studies against Hepatitis C virus, octyl caffeate (an ester with an eight-carbon chain) showed the highest activity among various n-alkyl esters. nih.gov

Ester vs. Amide Linkage : Replacing the ester bond with a more stable amide linkage is a common strategy to improve the pharmacokinetic profile of the molecule. nih.gov Amide derivatives, such as K36 and K36H, have shown potent properties, including reducing ROS levels via Nrf2 and inhibiting metalloproteinases. nih.gov

| Compound | Side Chain Modification | Effect on Activity (IC50 for NO Inhibition) | Reference |

|---|---|---|---|

| Benzyl (B1604629) Caffeate | Shorter side chain | 13.8 µM | nih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) | Standard phenethyl ester | 7.64 µM | nih.gov |

| 3-Phenylpropyl Caffeate | Elongated side chain (3-phenylpropyl) | 7.34 µM | nih.gov |

| 4-Phenylbutyl Caffeate | Further elongated side chain (4-phenylbutyl) | 6.77 µM (Most potent in this series) | nih.gov |

| Octyl Caffeate | n-Alkyl ester (8 carbons) | Highest antiviral activity against HCV (EC50 = 2.7 mM). | nih.gov |

| Decyl Caffeate | n-Alkyl ester (10 carbons) | Inhibits colorectal cancer cell proliferation. | nih.govnih.gov |

Impact of Aromatic and Aliphatic Moieties on Biological Profiles

The presence and nature of aromatic and aliphatic groups within the CAPE structure are pivotal for its interactions with biological targets. nih.govresearchgate.net The simple chemical structure of CAPE has served as an inspiration for synthesizing numerous derivatives with varied aliphatic and aromatic moieties to enhance biological properties. researchgate.netnih.gov

Aromatic vs. Aliphatic Esters : The benzene ring in the phenethyl alcohol portion of CAPE is important for its activity. nih.gov Comparative studies have shown that CAPE derivatives containing a benzene ring in the ester side chain exhibit stronger activity than those with simple aliphatic alkyl chains. nih.gov This suggests that the aromatic ring plays a key role in binding to drug targets, potentially through interactions like π-π stacking. mdpi.com

Heterocyclic Moieties : Replacing the phenyl ring with other aromatic systems, such as heterocyclic rings, has emerged as a successful strategy. For example, replacing the phenyl group with an indole (B1671886) moiety in the phenethyl chain resulted in a compound that maintained a sustained induction of HO-1 protein levels. nih.gov Synthesizing heterocyclic esters of caffeic acid has also been explored, with results indicating that the molecular shape of these compounds is important for their cytotoxic activity against cancer cells. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. mdpi.com Several QSAR studies have been conducted on CAPE and its derivatives to predict their therapeutic potential and guide the design of new analogues.

One such study focused on developing a QSAR model for the anticancer activity of CAPE compounds against HT-29 colorectal cancer cells. ulm.ac.id The researchers used Multiple Linear Regression (MLR) to build a model based on eighteen CAPE compounds. The final model identified four key descriptors that influence anticancer activity: MDEC22 and MDEC23 (molecular distance edge-based descriptors related to molecular shape and complexity), JGI1 (a topological charge index), and molecular weight (BM). ulm.ac.id Adding the lipophilicity descriptor, LogP, further improved the predictive power of the model. ulm.ac.id These QSAR models provide a framework for predicting the anticancer potential of new, unsynthesized CAPE derivatives, thereby streamlining the drug discovery process. ulm.ac.id Other QSAR studies have also highlighted the importance of molecular shape for the cytotoxic activity of heterocyclic caffeic acid esters. researchgate.net

Design Principles for Novel Bioactive Caffeic Acid Esters Based on SAR

The collective findings from SAR and QSAR studies provide a set of guiding principles for the rational design of new and improved caffeic acid esters.

Modulate the Catechol Group for Specific Activity : For potent antioxidant effects, the 3,4-dihydroxy catechol structure should be preserved. dtic.mil However, for other activities like anticancer or anti-inflammatory effects, substituting one of the hydroxyl groups with a methoxy group or another electron-withdrawing group can be advantageous. mdpi.comresearchgate.netnih.gov

Optimize the Ester Side Chain : The length and character of the ester side chain are critical. Elongating the alkyl chain of the alcohol moiety (up to about four carbons in phenylalkyl esters) can enhance anti-inflammatory and anticancer activities. nih.govnih.gov Replacing the ester linkage with a more stable amide bond can improve the compound's stability. nih.gov

Leverage Aromatic and Heterocyclic Scaffolds : The presence of an aromatic ring in the ester portion is generally superior to a simple aliphatic chain for bioactivity. nih.gov Introducing novel aromatic or heterocyclic systems (e.g., indoles, quinolines, triazoles) in place of the phenyl ring or as modifications to the caffeic acid core is a promising strategy for developing multifunctional agents with unique activity profiles. nih.govmdpi.comresearchgate.net

Utilize QSAR Models for Prediction : Validated QSAR models can be used to predict the activity of designed compounds before synthesis. researchgate.netulm.ac.id Descriptors related to molecular shape, charge distribution, and lipophilicity are key parameters to consider when designing new analogues. ulm.ac.id

By applying these principles, scientists can more efficiently design and synthesize novel caffeic acid derivatives with enhanced potency, selectivity, and improved drug-like properties for various therapeutic applications. nih.gov

Future Directions and Emerging Research Opportunities for Caffeic Acid Phenethyl Ester and Its Derivatives

Addressing Challenges in Solubility and Bioavailability for Therapeutic Application

A primary hurdle in the clinical application of Caffeic Acid Phenethyl Ester (CAPE) and its derivatives is their low aqueous solubility and consequent poor bioavailability. mdpi.comresearchgate.net Research indicates that CAPE has a very low water solubility of 0.021 mg/ml, which significantly limits its therapeutic efficacy and often necessitates high doses in preclinical studies. mdpi.compensoft.net This inherent lipophilicity, while contributing to high membrane permeability, also leads to rapid metabolism and excretion, further diminishing its systemic availability. nih.gov

Future research is focused on several key strategies to overcome these challenges:

Chemical Modification: Synthesizing new analogues with improved physicochemical properties is a promising approach. For instance, creating derivatives with altered polarity can enhance water solubility.

Cocrystallization: The formation of cocrystals with pharmaceutically acceptable coformers like caffeine, isonicotinamide, and nicotinamide (B372718) has been shown to enhance the solubility of CAPE. researchgate.net This technique preserves the chemical structure of the active ingredient while improving its dissolution profile. pensoft.net

Pro-drug Strategies: Designing pro-drugs that are converted to the active compound in vivo can improve absorption and distribution.

The development of more soluble and bioavailable forms of CAPE and its derivatives is a critical step towards realizing their full therapeutic potential in various disease contexts.

Development of Advanced Drug Delivery Systems and Pharmaceutical Formulations

To counteract the challenges of poor solubility and bioavailability, the development of advanced drug delivery systems for CAPE is a burgeoning area of research. mdpi.comnih.gov These systems aim to protect the compound from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery. pensoft.net

Several innovative formulations have been investigated:

Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate CAPE, demonstrating improved efficacy in various disease models. pensoft.net Albumin nanoparticles also represent a promising strategy, potentially allowing for better therapeutic effects at lower doses. mdpi.com

Liposomes and Vesicles: Encapsulating CAPE within lipid-based carriers like liposomes can enhance its stability and facilitate its transport across biological membranes. nih.gov

Micellar Systems: Micellar casein has been shown to form complexes with CAPE through hydrophobic interactions, which could improve its dispersion and absorption. researchgate.net

These advanced drug delivery systems not only address the solubility issues but also open up possibilities for controlled and targeted release, which could further enhance the therapeutic index of CAPE and its derivatives. pensoft.net

Table 1: Advanced Drug Delivery Systems for Caffeic Acid Phenethyl Ester (CAPE)

| Delivery System | Description | Potential Advantages |

| PLGA Nanoparticles | Biodegradable polymer-based nanoparticles encapsulating CAPE. | Improved efficacy, controlled release. pensoft.net |

| Albumin Nanoparticles | Nanoparticles made from human serum albumin. | Better therapeutic effects at lower doses. mdpi.com |

| Cocrystals | Crystalline structures composed of CAPE and a coformer. | Enhanced solubility and dissolution rate. researchgate.netpensoft.net |

| Micellar Casein | Protein-based micelles that can encapsulate hydrophobic compounds. | Improved dispersion and potential for enhanced absorption. researchgate.net |

Exploration of Synergistic Effects in Combination Therapy Approaches

The potential of CAPE and its derivatives to act synergistically with existing therapeutic agents is a significant area of future research. Combination therapy can enhance treatment efficacy, reduce the required doses of cytotoxic drugs, and potentially overcome drug resistance.

Oncology: Studies have demonstrated that CAPE can synergistically enhance the cytotoxicity of taxane-based chemotherapeutic agents like docetaxel (B913) and paclitaxel (B517696) in prostate and ovarian cancer cells. nih.govmdpi.com This synergistic effect is often attributed to the modulation of various signaling pathways involved in cell proliferation and apoptosis. nih.gov

Infectious Diseases: Research has shown a synergistic effect between CAPE and the antifungal drug caspofungin against Candida albicans. nih.gov This combination therapy appears to work by disrupting the iron homeostasis of the fungus. nih.gov

Inflammatory Conditions: Given the potent anti-inflammatory properties of CAPE, its combination with other anti-inflammatory drugs could provide a more effective and safer treatment for various inflammatory disorders. nih.gov

Investigating these synergistic interactions in more detail will be crucial for developing novel and more effective therapeutic strategies for a range of diseases.

Table 2: Examples of Synergistic Effects of CAPE in Combination Therapy

| Combination Agent | Disease Model | Observed Synergistic Effect |

| Docetaxel | Prostate Cancer Cells | Enhanced cytotoxicity and pro-apoptotic effects. nih.gov |

| Paclitaxel | Ovarian Cancer Cells | Increased cytotoxicity and anti-migration activity. mdpi.com |

| Caspofungin | Candida albicans | Enhanced antifungal activity through disruption of iron homeostasis. nih.gov |

Identification and Characterization of Novel Natural and Synthetic Analogues with Enhanced Profiles

The simple chemical structure of CAPE provides a versatile scaffold for the synthesis of novel analogues with potentially improved pharmacological profiles. mdpi.comnih.gov Researchers are actively exploring both natural and synthetic derivatives to enhance properties such as solubility, stability, and biological activity.

Synthetic Analogues: Chemical synthesis allows for the creation of a wide array of CAPE derivatives. This includes the modification of the phenethyl moiety to produce various esters and amides. mdpi.com For example, replacing the ester bond with an amide bond can increase stability against hydrolysis by esterases, potentially leading to improved bioavailability. nih.gov

Natural Analogues: While CAPE is a prominent component of propolis, other related compounds are also found in nature. researchgate.net The identification and characterization of these natural analogues could lead to the discovery of new therapeutic agents.

Glycosylation: The synthesis of glycosylated derivatives, such as the 4-O-glucoside of CAPE, has been shown to improve solubility and absorption. nih.gov

The ongoing exploration of the chemical space around CAPE is expected to yield a new generation of compounds with superior therapeutic properties.

Utilization of Advanced Preclinical Models and Omics Technologies for Deeper Mechanistic Insights

To fully elucidate the therapeutic potential and mechanisms of action of CAPE and its derivatives, the use of advanced preclinical models and cutting-edge "omics" technologies is essential.

Advanced Preclinical Models: The development and use of more sophisticated preclinical models, such as patient-derived organoids and xenografts, as well as three-dimensional (3D) cell cultures, can provide a more accurate prediction of clinical efficacy. frontiersin.org These models better recapitulate the complexity of human diseases, including the tumor microenvironment. frontiersin.org

Omics Technologies:

Genomics and Transcriptomics: These technologies can be used to identify the genes and signaling pathways that are modulated by CAPE and its derivatives. For instance, heatmap analysis of mRNA expression has been used to study the effects of CAPE on cancer cells. researchgate.net

Proteomics: Analyzing the changes in protein expression and post-translational modifications can provide a deeper understanding of the molecular targets of these compounds.

Metabolomics: Studying the metabolic changes induced by CAPE can reveal its impact on cellular metabolism and identify novel biomarkers of response. frontiersin.org

Molecular Docking: Computational methods like molecular docking are being used to predict the binding of CAPE and its derivatives to specific protein targets, helping to elucidate their mechanism of action. nih.gov

The integration of these advanced technologies will be instrumental in accelerating the translation of promising preclinical findings into clinical applications.

Q & A

Basic: Structural Identification and Synthesis Methodologies

Q: How can researchers confirm the structural identity of caffeic acid, 3-methyl phenethyl ester, and what synthesis routes are validated for this compound? A: Structural confirmation requires analytical techniques such as nuclear magnetic resonance (NMR) for elucidating aromatic and ester linkages, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Synthesis routes include enzymatic catalysis (e.g., using hydroxycinnamoyltransferases) and chemical esterification, where phenethyl alcohol derivatives are reacted with caffeic acid under controlled conditions. Microbial biosynthesis using engineered pathways (e.g., phenylalanine ammonia-lyase and 4-coumaroyl-CoA ligase) offers a sustainable alternative to traditional chemical methods .

Basic: Bioactivity Screening Frameworks

Q: What methodologies are appropriate for initial bioactivity screening of caffeic acid derivatives like the 3-methyl phenethyl ester? A: Standard assays include:

- Antioxidant Activity : DPPH radical scavenging, lipid peroxidation inhibition, and superoxide dismutase (SOD) activity measurements.

- In Vitro Models : Cell viability assays (MTT) in cancer or primary cell lines to assess cytotoxicity or protective effects.